4-(N-Maleimido)benzyl-a-trimethylammonium Iodide

Description

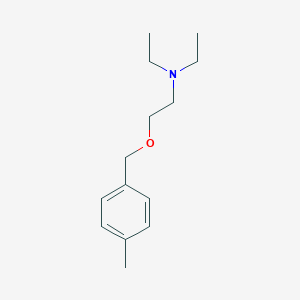

The exact mass of the compound Ethanamine, N,N-diethyl-2-((4-methylphenyl)methoxy)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility is 100 percent in an aqueous buffer solution (ph 5-9), acetonitrile, methanol, methylene chloride, and octanol (all at 25 °c). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-2-[(4-methylphenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-15(5-2)10-11-16-12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPRTBOVJMCXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043877 | |

| Record name | PT-807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151649-48-8 | |

| Record name | PT-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151649488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PT-807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-2-(4-METHYLBENZYLOXY)ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X8B72T42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(N-Maleimido)benzyl-α-trimethylammonium Iodide (MBTA)

Prepared by: Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 4-(N-Maleimido)benzyl-α-trimethylammonium Iodide (MBTA), a specialized thiol-reactive crosslinking agent. We delve into its core chemical properties, reaction mechanisms, and stability considerations, offering field-proven insights for its effective application in bioconjugation, diagnostics, and drug development. The defining feature of MBTA is its quaternary ammonium group, which imparts a permanent positive charge, enhancing aqueous solubility and influencing the properties of the resulting bioconjugates. This document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage MBTA for site-specific modification of proteins, peptides, and other biomolecules.

Introduction

In the landscape of bioconjugation chemistry, maleimide-based reagents are indispensable tools for their high selectivity toward sulfhydryl (thiol) groups under mild physiological conditions.[1][2] 4-(N-Maleimido)benzyl-α-trimethylammonium Iodide, hereafter referred to as MBTA, belongs to this critical class of reagents. It is distinguished by the integration of a highly reactive maleimide functional group with a benzyltrimethylammonium moiety. This unique structure provides a permanent positive charge, a feature that significantly enhances its utility in aqueous environments common to biological experiments.

This guide will explore the fundamental principles governing the use of MBTA, moving beyond simple protocols to explain the causality behind experimental design. We will cover its physicochemical properties, the kinetics and mechanism of its cornerstone reaction—the Michael addition—and the critical parameters that ensure successful and reproducible conjugations. Furthermore, we will address the known stability challenges of maleimide conjugates, such as hydrolysis and retro-Michael reactions, and provide strategies for their mitigation.

Physicochemical Properties of MBTA

The physical and chemical characteristics of a reagent are paramount to its proper handling, storage, and application. The properties of MBTA are summarized below. The presence of the charged quaternary ammonium group makes it more amenable to use in aqueous buffers compared to more hydrophobic maleimide reagents.

| Property | Value | Source(s) |

| Chemical Name | [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-N,N,N-trimethylmethanaminium iodide | [3] |

| Synonyms | MBTA, 4-(N-Maleimido)benzyl-trimethylammonium Iodide | [4] |

| CAS Number | 34696-66-7 | [3][5] |

| Molecular Formula | C₁₄H₁₇IN₂O₂ | [5][6] |

| Molecular Weight | 372.20 g/mol | [5] |

| Appearance | Yellow Crystalline Solid | [4] |

| Melting Point | 204-205°C | [4] |

| Solubility | Slightly soluble in water and acetonitrile | [4] |

| Storage Temperature | -20°C Freezer | [4] |

The Chemistry of Thiol-Maleimide Conjugation

The utility of MBTA is anchored in the highly specific and efficient reaction between its maleimide group and a thiol, typically from a cysteine residue on a protein or peptide.

Mechanism of Action: The Michael Addition

The core reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient double bond of the maleimide ring.[7] This process is highly efficient in polar solvents and results in the formation of a stable covalent thiosuccinimide linkage.[1][7]

Caption: The Michael addition of a protein thiol to MBTA forms a stable thioether bond.

Critical Reaction Parameters

The success of the conjugation is critically dependent on carefully controlled experimental conditions.

-

pH: This is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][7][8] Within this window, the reaction is highly chemoselective for thiols. Below pH 6.5, the reaction rate slows considerably due to the low concentration of the reactive thiolate anion (R-S⁻).[7] Above pH 7.5, two competing side reactions become significant: the reaction of the maleimide with primary amines (e.g., lysine residues) and the hydrolysis of the maleimide ring itself, which renders it unreactive.[7][8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][7]

-

Stoichiometry: The molar ratio of MBTA to the biomolecule should be optimized. A molar excess of the maleimide reagent (typically 10- to 20-fold) is often used to drive the reaction to completion, especially when labeling proteins.[10] However, an excessive amount can lead to off-target modifications if the reaction is allowed to proceed for too long or at a suboptimal pH.

-

Solvent: MBTA should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[1][7] Storing maleimides in aqueous solutions is not recommended due to the risk of hydrolysis.[8][9]

Stability Considerations: A Self-Validating System

A trustworthy protocol must account for potential points of failure. For maleimide conjugates, stability is a primary concern, both for the reagent and the final product.

Reagent Stability: Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form an unreactive maleamic acid derivative.[8][9] This process is accelerated by increasing pH and temperature.[9] Therefore, it is imperative to prepare aqueous solutions of MBTA immediately before use and to maintain the reaction pH within the recommended 6.5-7.5 range.

Caption: The initial conjugate can undergo reversal or be stabilized by hydrolysis.

Applications in Bioconjugation and Drug Development

The unique properties of MBTA make it a valuable tool for creating precisely engineered biomolecules.

-

Site-Specific Labeling: MBTA is used for the site-specific attachment of probes, such as fluorescent dyes or biotin, to proteins and peptides via engineered or naturally occurring cysteine residues. [2]* Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a cornerstone of ADC development, used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. [1][][12]Approved ADCs like Kadcyla® utilize maleimide-based linkers. [1]* The Role of the Quaternary Ammonium Group: The permanent positive charge of MBTA offers distinct advantages. It increases the hydrophilicity of the reagent, which can be beneficial for reactions in purely aqueous systems without organic co-solvents. Furthermore, it imparts a positive charge to the resulting conjugate, which can influence its overall solubility, stability, and pharmacokinetic profile.

Experimental Protocol: General Procedure for Protein Thiol Labeling

This protocol provides a robust framework. Causality: Each step is designed to maximize conjugation efficiency while preserving protein integrity. All buffers should be degassed to prevent thiol oxidation.

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(N-Maleimido)benzyl-α-trimethylammonium Iodide | 34696-66-7 [sigmaaldrich.com]

- 4. 4-(N-MALEIMIDO)BENZYL-A-TRIMETHYLAMMONIUM IODIDE | 151649-48-8 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-(N-maleimido)benzyltrimethylammonium iodide | C14H17IN2O2 | CID 656708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. semanticscholar.org [semanticscholar.org]

Mastering Maleimide Stability: The Role of Quaternary Ammonium Groups in ADC Linkers

Topic: Understanding the role of quaternary ammonium groups in maleimide linkers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The maleimide-thiol reaction is the cornerstone of bioconjugation, particularly in Antibody-Drug Conjugates (ADCs).[1] However, the resulting thiosuccinimide linkage suffers from a critical instability: the retro-Michael addition , which leads to premature payload loss in circulation.[1] While thiosuccinimide ring hydrolysis prevents this reversal, spontaneous hydrolysis is often too slow to compete with deconjugation.[1]

This guide explores the engineering of Quaternary Ammonium (QA) groups into maleimide linkers. We analyze how QA groups solve two distinct problems: (1) Solubility: preventing aggregation of hydrophobic payloads, and (2) Stability: acting as strong electron-withdrawing groups (EWGs) that accelerate ring hydrolysis via the inductive effect, effectively "locking" the drug onto the antibody.

The Maleimide Paradox: Stability vs. Reversibility[1]

To understand the necessity of QA groups, one must first grasp the failure mode of standard maleimides.

The Retro-Michael Pathway

Upon conjugation with a cysteine thiol, a maleimide forms a thiosuccinimide ring.[1] In plasma (pH 7.4, 37°C), this ring is not inert. It exists in equilibrium with the dissociated maleimide and free thiol. Albumin (HSA), which contains a reactive free cysteine (Cys34), acts as a "sink," capturing the released maleimide. This results in payload migration from the ADC to albumin, causing off-target toxicity and reduced efficacy.

The Hydrolysis Solution

If the thiosuccinimide ring undergoes hydrolysis (ring-opening) before the retro-Michael reaction occurs, the resulting succinamic acid is chemically stable. The carbon-sulfur bond is no longer reversible.

-

Standard Maleimide (e.g., SMCC): Hydrolysis

hours. (Too slow; retro-Michael competes). -

Next-Gen Maleimide: Hydrolysis

minutes.[2] (Fast enough to lock the conjugate).

Mechanistic Role of Quaternary Ammonium Groups

Quaternary ammonium groups are integrated into linkers to modulate physicochemical properties and reactivity. Their role is bipartite: Electronic Activation and Solubility Enhancement .

Electronic Activation (The Inductive Effect)

Hydrolysis is a nucleophilic attack by water (or hydroxide) on the succinimide carbonyl. The rate of this attack depends on the electrophilicity of the carbonyl carbon.

-

Mechanism: A Quaternary Ammonium group is permanently positively charged. It exerts a strong Inductive Effect (-I) , withdrawing electron density through the sigma bond framework.

-

Impact: When a QA group is positioned proximal to the maleimide nitrogen, it destabilizes the imide ring by making the carbonyl carbons more electron-deficient. This lowers the activation energy for water attack, significantly accelerating the rate of ring-opening hydrolysis.

Solubility and Aggregation Control

Most potent ADC payloads (e.g., PBD dimers, Tubulysins) are highly hydrophobic. Conjugating 2–4 of these molecules to an antibody often causes the ADC to aggregate, leading to rapid clearance and immunogenicity.

-

The QA Shield: The permanent positive charge of the QA group provides a high degree of hydration (solvation shell). This "hydrophilic masking" counteracts the hydrophobicity of the payload, ensuring the ADC remains monomeric in solution.

Visualization: Reaction Pathways

The following diagram illustrates the competition between Retro-Michael instability and QA-accelerated hydrolysis.

Figure 1: The kinetic competition in maleimide linkers. The QA group (yellow) accelerates the hydrolysis pathway (green), preventing the retro-Michael deconjugation (red).

Comparative Data: Standard vs. QA-Modified Linkers

The following table summarizes the physicochemical and kinetic differences between standard alkyl maleimides and those modified with hydrophilic/electron-withdrawing groups (like QA or basic amines).

| Feature | Standard Maleimide (e.g., mc-Val-Cit) | QA-Modified / Self-Hydrolyzing Maleimide | Impact on Drug Development |

| Charge State | Neutral | Permanently Positive (QA) | Improved solubility; reduced aggregation. |

| Hydrolysis | ~24 hours (pH 7.4) | < 1 hour (pH 7.4) | Rapid "locking" of the drug payload. |

| Retro-Michael Risk | High (during first 24h) | Negligible (Ring opens before reversal) | Higher safety profile; lower off-target toxicity. |

| Plasma Stability | Moderate (loss of DAR over time) | High (DAR remains constant) | Improved PK/PD correlation. |

| Aggregation | High with hydrophobic payloads | Low (Electrostatic repulsion) | Better manufacturability and shelf-life. |

Experimental Protocols

Protocol: Assessing Linker Hydrolysis Kinetics via LC-MS

Objective: Determine the rate of thiosuccinimide ring hydrolysis for a QA-modified linker.

Materials:

-

QA-Maleimide-Linker-Drug construct.

-

N-Acetylcysteine (NAC) or Cysteine methyl ester.

-

Phosphate buffer (100 mM, pH 7.4).

-

LC-MS (Reverse Phase).

Workflow:

-

Conjugation: Mix the Maleimide-Linker (1 mM) with NAC (1.5 mM) in Phosphate buffer (pH 7.4) at 25°C. Reaction is typically complete < 5 mins.

-

Baseline: Inject immediately into LC-MS to confirm formation of the Thiosuccinimide conjugate (Closed Ring).

-

Note: Mass = Linker + NAC.

-

-

Incubation: Maintain the mixture at 37°C.

-

Sampling: Inject aliquots every 15 minutes for 2 hours, then hourly up to 6 hours.

-

Data Analysis: Monitor the mass shift.

-

Closed Ring:

-

Open Ring (Hydrolyzed):

(Addition of water).

-

-

Calculation: Plot the ratio of Open/(Open+Closed) vs. time. Fit to a first-order rate equation to determine

.

Protocol: Plasma Stability & Retro-Michael Exchange

Objective: Verify that the QA-linker prevents payload transfer to albumin.

Workflow:

-

Preparation: Prepare the ADC (Antibody-QA-Linker-Drug) at 1 mg/mL.

-

Incubation: Mix ADC with sterile human plasma (or physiological HSA solution) at 37°C.

-

Timepoints: 0h, 24h, 48h, 96h, 7 days.

-

Affinity Capture: Use Protein A magnetic beads to capture the ADC from plasma at each timepoint.

-

Crucial Step: Wash beads stringently to remove non-covalently bound albumin.

-

-

Payload Analysis:

-

Method A (DAR Analysis): Elute ADC and analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to measure Drug-Antibody Ratio (DAR). A stable QA-linker will show constant DAR.

-

Method B (Albumin Analysis): Analyze the supernatant (flow-through) for albumin-drug adducts using Western Blot or LC-MS/MS.

-

Case Study: The "Self-Hydrolyzing" Mechanism

While QA groups act via the inductive effect, a related class of linkers uses intramolecular base catalysis . It is vital to distinguish these two, as they are often combined in "Next-Gen" linkers.

-

QA Mechanism: Electronic withdrawal (Inductive). Makes the ring susceptible to bulk water attack.

-

Basic Amine Mechanism (e.g., mDPR): A primary amino group nearby acts as a general base, deprotonating a water molecule which then attacks the ring.

Combined Approach: Modern linkers often utilize a QA group on the drug-release end (for solubility of the cleaved drug) and a Basic Amine near the maleimide (for rapid hydrolysis). This "Dual-Action" architecture represents the state-of-the-art in ADC design.

Figure 2: Comparison of hydrolysis kinetics. The QA-modified system achieves the stable "Open Ring" state significantly faster, preventing the window of opportunity for deconjugation.

References

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1][2][3][4] Nature Biotechnology. [Link]

-

Christie, R. J., et al. (2015).[2] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release. [Link]

-

Fontaine, S. D., et al. (2015).[2] "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry. [Link]

-

Burke, P. J., et al. (2016). "Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates." Molecular Cancer Therapeutics. [Link]

-

Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy." Bioconjugate Chemistry. [Link]

Sources

Technical Guide: Stability of 4-(N-Maleimido)benzyl-α-trimethylammonium Iodide in Aqueous Solution

[1]

Executive Summary

4-(N-Maleimido)benzyl-α-trimethylammonium Iodide (often abbreviated as MTA-I or MBTA ) is a membrane-impermeant, sulfhydryl-reactive reagent used to label cell-surface thiols or introduce a permanent positive charge to biomolecules.[1]

Critical Stability Warning: Unlike standard N-alkyl maleimides (e.g., NEM), MTA-I is an N-aryl maleimide .[1] Consequently, it exhibits significantly faster hydrolysis rates in aqueous solution.[1] At physiological pH (7.4), the hydrolysis half-life is approximately 1–2 hours , compared to >20 hours for N-alkyl variants.[1] Successful conjugation requires strict adherence to pH control (6.5–7.[1]0) and rapid reaction workflows to prevent the formation of unreactive maleamic acid derivatives.

Chemical Identity & Mechanism of Instability

Structural Analysis

The molecule consists of three functional domains:

-

Maleimide Group: The reactive center for thiol-Michael addition.[1]

-

Phenyl Linker: Connects the maleimide to the charged headgroup.[1] Crucially, the maleimide nitrogen is bonded directly to this aromatic ring, classifying it as an N-aryl maleimide .

-

Trimethylammonium Group: A quaternary amine providing a permanent positive charge, rendering the molecule water-soluble and membrane-impermeant.[1]

The Hydrolysis Problem

In aqueous environments, the maleimide ring is susceptible to nucleophilic attack by hydroxide ions (

-

N-Alkyl vs. N-Aryl Stability: In N-alkyl maleimides (e.g., NEM), the nitrogen lone pair donates electron density into the carbonyls, stabilizing them. In N-aryl maleimides (like MTA-I), the aromatic ring acts as an electron sink (resonance withdrawal), increasing the electrophilicity of the carbonyl carbons. This makes MTA-I significantly more susceptible to hydrolysis.[1]

Reaction Pathways

The reagent faces a kinetic competition between the desired conjugation and the parasitic hydrolysis.

Figure 1: Kinetic competition between hydrolysis and conjugation.[1] For MTA-I, the hydrolysis pathway (

Kinetics of Degradation[3]

The stability of MTA-I is governed by three primary factors: pH, Temperature, and Buffer Composition.

pH Dependence (The Critical Variable)

Hydrolysis is base-catalyzed.[1] The rate increases 10-fold for every 1 unit increase in pH.[1]

| pH Condition | Estimated Half-Life ( | Status | Recommended Action |

| pH < 6.0 | > 24 Hours | Stable | Good for storage of quenched reactions.[1] |

| pH 6.5 | ~ 4–8 Hours | Optimal | Target pH for conjugation. |

| pH 7.0 | ~ 2–4 Hours | Acceptable | Work quickly (< 1 hour).[1] |

| pH 7.5 | ~ 1.5 Hours | Risky | Significant hydrolysis competes with labeling.[1] |

| pH > 8.0 | < 20 Minutes | Unstable | Do not use. Reagent degrades before reacting.[1] |

Temperature Effects[1][4]

-

4°C: Hydrolysis is slowed significantly.[1] Perform reactions on ice if the protein/thiol is stable.[1]

-

25°C (RT): Standard reaction temp, but requires strict time management (max 1-2 hours).

-

37°C: Rapid degradation.[1] Avoid unless necessary for biological reasons.[1]

Buffer Compatibility

Experimental Protocol: Handling & Conjugation

This protocol is designed to maximize labeling efficiency by minimizing hydrolysis time.[1]

Reagent Preparation

-

Solvent: Despite being a salt, prepare the master stock solution in anhydrous DMSO or DMF .[1] This prevents hydrolysis during storage.[1]

-

Note: MTA-I is soluble in water, but aqueous stocks degrade immediately.[1]

-

-

Concentration: Prepare a 10–50 mM stock.

-

Storage: Store aliquots at -20°C, desiccated. Discard after freeze-thaw cycles if possible.

Conjugation Workflow

Figure 2: Optimized workflow to minimize MTA-I hydrolysis exposure.

Detailed Steps

-

Buffer Exchange: Ensure the protein is in a buffer at pH 6.5–7.0 . Include 1–5 mM EDTA to chelate metals that catalyze disulfide formation (which would hide the thiols).[1]

-

Reduction (Optional): If thiols are oxidized (disulfides), reduce with TCEP or DTT, then remove the reducing agent (unless using TCEP) before adding MTA-I.

-

Addition: Add the MTA-I stock to the protein solution.

-

Ratio: Use a 10- to 20-fold molar excess of MTA-I over thiols to drive the reaction kinetically against the hydrolysis gradient.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature . Extending beyond 2 hours yields diminishing returns due to reagent hydrolysis.[1]

-

Quenching: Stop the reaction by adding excess thiol (e.g., 10 mM DTT or β-mercaptoethanol). This scavenges remaining active maleimide.[1]

-

Purification: Remove the excess reagent and byproducts via dialysis or gel filtration (e.g., Sephadex G-25/G-50).[1]

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Reagent hydrolyzed before use.[1] | Ensure stock was in anhydrous DMSO.[1][4] Do not store aqueous dilutions.[1] |

| pH too high (> 7.5).[1] | Lower reaction pH to 6.5–7.[1]0. | |

| pH too low (< 6.0).[1][5] | Reaction rate is too slow. Increase pH to 6.5. | |

| Precipitation | Reagent concentration too high. | MTA-I is an iodide salt; ensure final organic solvent % is low (<5%).[1] |

| Non-Specific Labeling | Reaction time too long or pH > 8.[1]0. | At high pH, maleimides can react with amines (Lysine).[1] Keep pH < 7.[1]5. |

References

-

N-Aryl Maleimide Kinetics: Christie, R. J., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides."[1] Journal of Controlled Release, 2015.[1] Link

- Establishes the faster hydrolysis r

-

Maleimide Hydrolysis Mechanism: Gregory, J. D.[1] "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 1955. Link[1]

- Foundational paper on maleimide stability and pH dependence.

-

General Protocol Standards: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition."[1] Academic Press, 2013.[1]

- The authoritative text on bioconjug

-

Benchchem Technical Guide: "The Maleimide-Thiol Reaction: An In-depth Technical Guide." Link

- Provides comparative half-life data for various maleimide deriv

Sources

- 1. Trimethyl(2-((trimethylsilyl)methyl)benzyl)ammonium Iodide | C14H26INSi | CID 12035585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Unexpected Reaction between Diaryliodonium Salts and DMSO | MDPI [mdpi.com]

- 5. kinampark.com [kinampark.com]

Overview of cationic sulfhydryl reagents for mass spectrometry

Title: Advanced Proteomic Profiling: A Technical Guide to Cationic Sulfhydryl Reagents in Mass Spectrometry

Executive Summary

In the landscape of bottom-up proteomics, the ionization efficiency of cysteine-containing peptides often represents a bottleneck for high-sensitivity analysis. Standard alkylation with iodoacetamide (IAM), while effective for preventing disulfide scrambling, yields neutral carbamidomethylated derivatives that do not actively contribute to ionization.

This guide explores Cationic Sulfhydryl Reagents —a class of chemical modifiers that introduce a permanent positive charge (fixed charge) to cysteine residues. By leveraging these reagents, researchers can significantly enhance electrospray ionization (ESI) response, manipulate charge state distributions (CSD) to favor Electron Transfer Dissociation (ETD), and facilitate de novo sequencing.[1] This document serves as a blueprint for implementing these reagents in drug development and complex proteomic workflows.

Part 1: The Chemistry of Charge-Tagging

The fundamental premise of cationic derivatization is the conversion of the nucleophilic sulfhydryl group (-SH) into a permanent cationic site. Unlike protonation, which is pH-dependent and mobile, a fixed charge tag remains localized, influencing the gas-phase basicity and fragmentation kinetics of the peptide.[1]

Mechanism of Action

Most cationic sulfhydryl reagents operate via one of two primary mechanisms:

-

Nucleophilic Substitution (

): A thiolate anion attacks an alkyl halide bearing a quaternary ammonium or pyridinium group. -

Michael Addition: A thiolate anion attacks an electron-deficient alkene (e.g., maleimide or vinylpyridine) linked to a cationic moiety.[1]

Critical Consideration: The reaction must be conducted at a pH where the cysteine is deprotonated (thiolate form, typically pH > 7.5) but below the threshold where lysine amines become hyper-nucleophilic (pH < 9.0), ensuring specificity.[1]

Part 2: Key Reagents & Comparative Analysis

The following table summarizes the most effective cationic reagents currently utilized in high-resolution MS workflows.

| Reagent Class | Representative Compound | Mass Shift ( | Mechanism | Key Application |

| Quaternary Ammonium | (3-Acrylamidopropyl)trimethylammonium chloride (APTA) | +170.1 Da | Michael Addition | ETD Enhancement: Increases precursor charge state ( |

| Pyridinium Salts | 1-[3-(4-maleimidylphenoxy)propyl]trimethylammonium bromide (MPPTAB ) | +288.3 Da | Michael Addition | Sensitivity: Hydrophobic linker + fixed charge dramatically increases ionization of hydrophilic peptides.[1] |

| Alkyl Halides | (2-Iodoethyl)trimethylammonium iodide | +128.0 Da | Quantification: Can be synthesized with deuterium/13C for isobaric or isotopic labeling strategies.[1] | |

| Triphenylpyridinium | 2,4,6-Triphenylpyrylium (via linker) | Variable | Pyrylium Chemistry | Targeted Analysis: Creates intense reporter ions for MRM (Multiple Reaction Monitoring) assays.[1] |

Part 3: Mass Spectrometry Benefits & Signal Logic

The introduction of a fixed charge alters the physics of the peptide inside the mass spectrometer.

Ionization Efficiency (The "Fly" Factor)

Peptides that are naturally neutral or acidic often fly poorly in positive-mode ESI. A fixed cationic tag ensures that every cysteine-containing peptide carries at least one positive charge, independent of the mobile phase pH. This is particularly critical for "fly-ability" in hydrophobic peptides where protonation is competitively suppressed.

Fragmentation Directed by Fixed Charges

-

CID (Collision Induced Dissociation): Fixed charges can sometimes hinder proton mobility, potentially suppressing

ion series if the charge is sequestered.[1] However, they simplify spectra by reducing the number of charge states. -

ETD (Electron Transfer Dissociation): This is the "killer app" for cationic tags. ETD requires precursor ions with

. By adding a fixed charge, singly charged tryptic peptides are converted to doubly charged species (

Logic Diagram: The Impact of Fixed Charge on MS Workflow

Figure 1: Logical flow illustrating how cationic tagging transforms sample properties to enhance MS detection limits and fragmentation capabilities.

Part 4: Experimental Protocol (MPPTAB Workflow)

This protocol utilizes MPPTAB , a reagent that combines a maleimide reactive group with a quaternary ammonium charge. This workflow is validated for high-sensitivity proteomic profiling.[2]

Reagents Required:

-

Lysis Buffer: 8M Urea in 50mM Ammonium Bicarbonate (pH 8.0).[1][3]

-

Reducing Agent: 200mM Tris(2-carboxyethyl)phosphine (TCEP).[1]

-

Cationic Reagent: 10mM MPPTAB (dissolved in water/ACN).[1]

-

Quench: 1M Dithiothreitol (DTT) or 2-Mercaptoethanol.[1]

-

Enzyme: Sequencing Grade Trypsin.[4]

Step-by-Step Methodology:

-

Protein Solubilization & Denaturation:

-

Dissolve 100 µg of protein extract in 100 µL Lysis Buffer.

-

Why: Urea unfolds the protein, exposing buried cysteines.[1]

-

-

Reduction:

-

Add TCEP to a final concentration of 5 mM.

-

Incubate at 37°C for 30 minutes .

-

Note: TCEP is preferred over DTT here because it does not contain thiols that would compete for the maleimide tag in the next step.

-

-

Cationic Alkylation (The Critical Step):

-

Add MPPTAB stock to a final concentration of 10 mM (approx. 20-fold molar excess over estimated thiols).[1]

-

Incubate at 37°C for 2 hours in the dark.

-

Control: Maintain pH between 7.5 and 8.0. If pH > 8.5, hydrolysis of the maleimide ring or non-specific lysine tagging may occur.

-

-

Quenching:

-

Add DTT to a final concentration of 20 mM. Incubate for 15 minutes.

-

Why: This scavenges excess MPPTAB, preventing it from reacting with the N-terminus of the peptides after digestion.

-

-

Digestion:

-

Dilute the sample 1:4 with 50mM Ammonium Bicarbonate (reducing Urea to < 2M).

-

Add Trypsin (1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C.

-

-

Desalting & LC-MS/MS:

Part 5: Applications in Drug Development

Disulfide Mapping in Biologics

By differentially labeling free thiols with a light cationic tag and reduced disulfides with a heavy isotopic variant (or a different alkylating agent), researchers can map the "shuffling" of disulfide bonds in monoclonal antibodies (mAbs) during stress testing.[1] The fixed charge ensures that even small, hydrophilic disulfide-linked peptides are detected.

Low-Abundance Biomarker Discovery

In plasma proteomics, cysteine-containing peptides are often under-represented due to poor ionization. Cationic tagging acts as a "signal booster," bringing these peptides above the noise floor (Limit of Detection enhancement of 2-100x depending on peptide sequence).

Workflow Diagram: Differential Analysis

Figure 2: Quantitative workflow using isotopic cationic tags for comparing drug-treated vs. control proteomes.

References

-

Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization. Molecules, 2020.[10][11] [Link]

-

Enhanced detection of thiol peptides by matrix-assisted laser desorption/ionization mass spectrometry after selective derivatization with a tailor-made quaternary ammonium tag. Rapid Communications in Mass Spectrometry, 2007.[6] [Link]

-

Development of iodoacetic acid-based cysteine mass tags: detection enhancement for cysteine-containing peptide. Analytical Biochemistry, 2012.[5] [Link]

-

Electron transfer dissociation mass spectrometry of peptides containing free cysteine using group XII metals. Journal of Physical Chemistry B, 2014.[12] (Contextual support for cation-aided ETD). [Link]

Sources

- 1. Mapping peptide thiol accessibility in membranes using a quaternary ammonium isotope-coded mass tag (ICMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of iodoacetic acid-based cysteine mass tags: detection enhancement for cysteine-containing peptide by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced detection of thiol peptides by matrix-assisted laser desorption/ionization mass spectrometry after selective derivatization with a tailor-made quaternary ammonium tag containing maleimidyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron transfer dissociation mass spectrometry of peptides containing free cysteine using group XII metals as a charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enhancing Peptide Detection and Quantification in ESI-MS through Quaternary Ammonium Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges of Peptide Analysis by ESI-MS

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique in proteomics and biopharmaceutical analysis for the sensitive detection and sequencing of peptides. However, the ionization efficiency of peptides can be highly variable and sequence-dependent, leading to challenges in detecting low-abundance species and ensuring accurate quantification. Peptides with low proton affinity or those susceptible to ion suppression effects can be particularly difficult to analyze.[1][2] Furthermore, the presence of multiple charge states can complicate spectral interpretation.

Derivatization of peptides with quaternary ammonium reagents offers a robust solution to these challenges. By introducing a permanent, fixed positive charge onto the peptide, this chemical modification strategy significantly enhances ionization efficiency, leading to substantial improvements in detection sensitivity, often reaching the attomolar level.[1][3][4] This approach simplifies mass spectra by localizing the charge and can direct fragmentation in tandem mass spectrometry (MS/MS), facilitating more reliable sequence analysis.[5] This application note provides a comprehensive guide to the principles, reagents, and protocols for the derivatization of peptides with quaternary ammonium salts for enhanced ESI-MS analysis.

The Principle of Quaternary Ammonium Derivatization

The core principle behind this technique is the covalent attachment of a moiety containing a quaternary ammonium group to a specific functional group on the peptide. Quaternary ammonium salts (QAS) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, independent of pH.[6] This "fixed charge" ensures that the derivatized peptide will be readily ionized in the ESI source, regardless of its native charge state or the presence of basic residues.[7]

The benefits of introducing a fixed positive charge are multifaceted:

-

Enhanced Sensitivity: The permanent positive charge dramatically increases the ionization efficiency of peptides, leading to significantly higher signal intensity in the mass spectrometer.[1][4] This is particularly advantageous for peptides that ionize poorly in their native state.

-

Simplified Spectra: By localizing a charge at a specific position (e.g., the N-terminus), the formation of multiple charge states can be reduced, leading to cleaner and more easily interpretable mass spectra.

-

Controlled Fragmentation: The fixed charge can direct fragmentation pathways during collision-induced dissociation (CID) in MS/MS experiments. This often leads to the generation of specific and predictable fragment ions (e.g., dominant a- and b-type ions), which simplifies de novo sequencing and peptide identification.[5]

-

Improved Quantification: Isobaric tags incorporating a quaternary ammonium group, such as QAS-iTRAQ, have been developed for relative and absolute quantification, combining the benefits of enhanced sensitivity with multiplexing capabilities.[8]

A Comparative Overview of Quaternary Ammonium Reagents

A variety of quaternary ammonium reagents have been developed to target different functional groups on peptides. The choice of reagent depends on the specific application, the desired site of modification, and the available functional groups on the peptide of interest.

| Reagent Type | Target Functional Group | Example Reagents | Key Features & Considerations |

| N-Terminal Derivatization | α-amino group | Iodoacetylated precursors for reaction with DABCO, 2-(1,4-diazabicyclo[2.2.2]octylammonium)acetyl quaternary ammonium group | Provides a fixed charge at a defined location. Can be performed on solid-phase synthesis.[9] Bicyclic tags like DABCO offer high stability during MS/MS.[5][9] |

| Lysine Side-Chain Derivatization | ε-amino group | 2,4,6-triphenylpyrylium salts | Highly selective for the ε-amino group of lysine.[3][10] The resulting pyridinium salt is stable and provides a significant enhancement in sensitivity.[3][11] |

| Cysteine Side-Chain Derivatization | Thiol group | Isotope-coded mass tags (ICMT) with a quaternary ammonium group | Enables mapping of peptide thiol accessibility in membranes.[12] The maleimide moiety reacts specifically with cysteine residues. |

| Carboxyl Group Derivatization | C-terminus, Aspartic acid, Glutamic acid | N,N-dimethylethylenediamine (DMEDA), (4-aminobutyl)guanidine (AG) | Reverses the charge of the carboxyl group, increasing the overall charge state of the peptide.[7][13] Particularly useful for improving ETD fragmentation.[7] |

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for the derivatization of peptides with a quaternary ammonium reagent, followed by ESI-MS analysis.

Caption: General workflow for peptide derivatization.

Detailed Protocol: N-Terminal Derivatization using a Bicyclic Quaternary Ammonium Tag

This protocol is adapted from methodologies describing the derivatization of peptides with bicyclic quaternary ammonium ionization tags like 1,4-diazabicyclo[2.2.2]octane (DABCO) for enhanced ESI-MS detection and sequencing.[5][9]

Materials:

-

Peptide sample (lyophilized)

-

Iodoacetic anhydride

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) C18 cartridges

-

Milli-Q water

Procedure:

-

Iodoacetylation of the Peptide:

-

Dissolve the peptide sample in DMF.

-

Add a 5-fold molar excess of iodoacetic anhydride and a 10-fold molar excess of DIPEA.

-

Allow the reaction to proceed for 1 hour at room temperature. The DIPEA acts as a base to neutralize the acid formed during the reaction.

-

-

Quaternization with DABCO:

-

To the iodoacetylated peptide solution, add a 20-fold molar excess of DABCO.

-

Incubate the reaction mixture for 2 hours at room temperature. The nucleophilic nitrogen of DABCO will displace the iodine, forming a stable quaternary ammonium salt at the N-terminus of the peptide.

-

-

Sample Cleanup:

-

Acidify the reaction mixture with 0.1% TFA in water.

-

Perform solid-phase extraction using a C18 cartridge to remove excess reagents and salts.

-

Condition the cartridge with ACN, followed by equilibration with 0.1% TFA in water.

-

Load the acidified sample.

-

Wash the cartridge with 0.1% TFA in water to remove unreacted reagents.

-

Elute the derivatized peptide with a solution of 50-80% ACN in 0.1% TFA.

-

-

Lyophilize the eluted sample to dryness.

-

-

Sample Reconstitution and MS Analysis:

-

Reconstitute the derivatized peptide in a suitable solvent for ESI-MS analysis (e.g., 50% ACN, 0.1% formic acid).

-

Analyze the sample by LC-ESI-MS/MS. The derivatized peptides are expected to exhibit longer retention times on reverse-phase columns compared to their unmodified counterparts.[5]

-

Expected Results and Data Interpretation

The introduction of a quaternary ammonium tag will result in a predictable mass shift in the derivatized peptide. This mass shift should be accounted for during data analysis and database searching.

Caption: Expected changes upon derivatization.

Upon CID, peptides derivatized with bicyclic quaternary ammonium tags are known to produce dominant a- and b-type fragment ions, which greatly simplifies spectral interpretation and facilitates reliable sequencing.[5] The stability of these tags minimizes fragmentation of the tag itself, ensuring that the collision energy is primarily directed towards the peptide backbone.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Derivatization | Insufficient reagent concentration, suboptimal reaction time or pH. | Optimize the molar excess of the derivatization reagent. Ensure the pH of the reaction is appropriate for the target functional group. Increase reaction time or temperature if necessary. |

| Side Reactions | Reaction with other nucleophilic side chains (e.g., tyrosine, histidine). | Adjust reaction conditions (e.g., pH) to favor modification of the target site. Use a more selective derivatizing reagent if available. |

| Low Recovery After Cleanup | Inefficient binding or elution from the SPE cartridge. | Ensure the sample is properly acidified before loading onto the C18 cartridge. Optimize the elution solvent composition to ensure complete recovery of the derivatized peptide. |

| Complex MS/MS Spectra | Fragmentation of the quaternary ammonium tag (e.g., Hofmann elimination). | Use more stable tags, such as bicyclic quaternary ammonium salts, which are less prone to fragmentation.[5][9] Optimize collision energy to favor peptide backbone fragmentation. |

Conclusion

The derivatization of peptides with quaternary ammonium reagents is a powerful strategy to enhance the sensitivity and reliability of ESI-MS analysis. By introducing a fixed positive charge, this approach overcomes common challenges such as poor ionization efficiency and complex fragmentation patterns. The availability of reagents targeting various functional groups provides flexibility for a wide range of applications in proteomics, biomarker discovery, and the characterization of therapeutic peptides. The protocols outlined in this application note, when coupled with a clear understanding of the underlying chemical principles, will enable researchers to effectively implement this technique and achieve superior analytical performance.

References

-

Cydzik, M., et al. (2011). Derivatization of peptides as quaternary ammonium salts for sensitive detection by ESI-MS. J Pept Sci, 17(6), 445-53. [Link]

-

Waliczek, M., et al. (2018). Quaternary ammonium isobaric tag for a relative and absolute quantification of peptides. J Mass Spectrom, 53(2), 115-123. [Link]

- Mirzaei, H., & Regnier, F. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical Chemistry, 78(13), 4175–4183.

-

Goodlett, D. R., et al. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. J Am Soc Mass Spectrom, 23(9), 1513-22. [Link]

-

Kralj, M., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. J Mass Spectrom, 58(7), e4959. [Link]

-

Bąchor, R., et al. (2014). Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry. J Mass Spectrom, 49(10), 1052-8. [Link]

-

Gaspari, M., & Cuda, F. (2003). On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Rapid Commun Mass Spectrom, 17(19), 2149-56. [Link]

-

Raghavan, A. S., & Tieleman, D. P. (2012). Mapping peptide thiol accessibility in membranes using a quaternary ammonium isotope-coded mass tag (ICMT). Biochim Biophys Acta, 1818(12), 2956-64. [Link]

-

Wang, D., et al. (2011). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 83(11), 4160–4167. [Link]

-

Pira, S. L., et al. (2002). An enhanced method for peptides sequencing by N-terminal derivatization and MS. Proteomics, 2(7), 841-50. [Link]

-

Sraka, M., et al. (2024). N-Terminal Derivatization of Peptides with 4'-Formylbenzo-18-crown-6-ether for Protein and Species Identification. Croatica Chemica Acta, 97(1). [Link]

-

Lermyte, F., et al. (2016). C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics. J Am Soc Mass Spectrom, 27(4), 624-35. [Link]

-

Kralj, M., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. J Mass Spectrom, 58(7), e4959. [Link]

-

El-Faden, A., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

-

Stefanowicz, P., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. RSC. [Link]

-

Cydzik, M., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. J Am Soc Mass Spectrom, 23(8), 1338-47. [Link]

-

O'Hair, R. A. J., et al. (2006). Peptide derivatization as a strategy to form fixed-charge peptide radicals. Rapid Commun Mass Spectrom, 20(19), 2865-70. [Link]

-

Jian, W., et al. (2014). Feasibility assessment of a novel selective peptide derivatization strategy for sensitivity enhancement for the liquid chromatography/tandem mass spectrometry bioanalysis of protein therapeutics in serum. Rapid Commun Mass Spectrom, 28(7), 835-45. [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 8(12), 393. [Link]

-

Waliczek, M., et al. (2013). Derivatization with pyrylium salts. Secrets of Science. [Link]

-

Kijewska, M., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Int J Mol Sci, 22(23), 12727. [Link]

-

Bąchor, R., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(24), 5899. [Link]

-

Betancourt, L. H., et al. (2004). C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization. Journal of Biomolecular Techniques, 15(4), 285–295. [Link]

-

Choi, B. K., & Gabelica, V. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(19), 4647–4653. [Link]

-

Nadler, A., et al. (2024). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Analytica, 5(2), 163-176. [Link]

-

Miki, Y., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Anal Biochem, 428(2), 112-9. [Link]

-

Kijewska, M., et al. (2020). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 25(6), 1362. [Link]

-

Kijewska, M., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Int J Mol Sci, 22(23), 12727. [Link]

-

de Godoy, L. M. F., et al. (2008). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Anal Chem, 80(19), 7479-87. [Link]

-

Reid, G. E., et al. (2008). 'Fixed charge' chemical derivatization and data dependant multistage tandem mass spectrometry for mapping protein surface residue accessibility. International Journal of Mass Spectrometry, 278(2-3), 122-132. [Link]

-

UAB Mass Spectrometry. (n.d.). Applications of ESI-MS for peptides. University of Alabama at Birmingham. [Link]

-

Wang, M., et al. (2021). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). Bioinformatics, 37(23), 4349–4356. [Link]

-

Wrzosek, M., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Int J Mol Sci, 24(17), 13396. [Link]

-

Miki, Y., et al. (2007). A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization. Anal Biochem, 367(1), 63-71. [Link]

-

Wanner, B., & Waser, M. (2019). N-Terminal Selective C H Azidation of Proline-Containing Peptides. Infoscience. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Kumar, A., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(3), 82–90. [Link]

-

El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(1), 1-22. [Link]

-

Miller, S. C., et al. (2015). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods Mol Biol, 1248, 115-30. [Link]

-

Khan Academy. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quaternary ammonium isobaric tag for a relative and absolute quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatization of peptides as quaternary ammonium salts for sensitive detection by ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]

- 11. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping peptide thiol accessibility in membranes using a quaternary ammonium isotope-coded mass tag (ICMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Protein Charge Derivatization for De Novo Sequencing

Abstract

De novo sequencing of peptides by mass spectrometry is an indispensable tool for identifying unknown proteins, characterizing novel protein variants, and analyzing organisms with unsequenced genomes. However, the inherent complexity of peptide fragmentation spectra often presents a significant hurdle to accurate and complete sequence elucidation. Charge derivatization is a powerful chemical strategy that simplifies these fragmentation patterns, thereby enhancing the confidence and success rate of de novo sequencing efforts. This guide provides a detailed, step-by-step protocol for the charge derivatization of proteins, focusing on key techniques such as N-terminal sulfonation and lysine guanidination. We delve into the chemical principles underlying these methods, offer practical insights for their successful implementation, and provide troubleshooting guidance for common challenges.

Introduction: The Rationale for Charge Derivatization in De Novo Sequencing

In tandem mass spectrometry (MS/MS), peptides are fragmented to generate a series of product ions, the mass differences of which correspond to individual amino acid residues. Ideally, a complete series of ions (e.g., b- and y-ions) would allow for the direct readout of the peptide sequence. However, in practice, fragmentation is often incomplete or biased, leading to ambiguous or incomplete sequence information.[1] This is particularly challenging for peptides with multiple basic residues, where the charge is not localized, resulting in complex and difficult-to-interpret spectra.

Charge derivatization addresses this challenge by introducing a fixed charge at a specific location on the peptide, typically the N-terminus. This localization of charge directs fragmentation in a more predictable manner, often leading to the generation of a single, dominant ion series. For instance, N-terminal sulfonation introduces a fixed negative charge, which, in positive-ion mode mass spectrometry, neutralizes the charge on N-terminal fragments (b-ions), leading to the exclusive detection of C-terminal fragments (y-ions).[2][3] This simplification of the MS/MS spectrum significantly facilitates manual or software-based de novo sequencing.[1][2]

This application note will focus on two widely used and effective charge derivatization strategies:

-

N-terminal Sulfonation: Utilizing 4-sulfophenyl isothiocyanate (SPITC) to introduce a negatively charged sulfo group at the peptide's N-terminus.

-

Lysine Guanidination: Converting lysine residues to homoarginine, which increases their basicity and protects the ε-amino group from unwanted side reactions during N-terminal derivatization.[4][5]

Experimental Workflow Overview

The overall workflow for protein charge derivatization for de novo sequencing involves several key stages, from sample preparation to mass spectrometry analysis. The choice of specific steps will depend on the nature of the sample and the research question.

Figure 1: General experimental workflow for protein charge derivatization.

Detailed Protocols

Protocol 1: Guanidination of Lysine Residues

This protocol describes the conversion of lysine residues to homoarginine using O-methylisourea. This step is crucial when working with tryptic digests to prevent the N-terminal sulfonation reagent from reacting with the ε-amino group of lysine.[4][5] Guanidination increases the basicity of lysine residues, which can also improve ionization efficiency in mass spectrometry.[5][6]

Materials:

-

Peptide sample (from tryptic digest)

-

O-methylisourea hydrogen sulfate

-

Ammonium hydroxide (NH₄OH), 7N

-

Trifluoroacetic acid (TFA), 1% (v/v)

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Resuspend the dried peptide sample in 20 µL of 7N NH₄OH.

-

Reagent Addition: Add 1.5 µL of O-methylisourea solution (prepared by dissolving O-methylisourea hydrogen sulfate in water).

-

Incubation: Incubate the reaction mixture overnight at room temperature with gentle shaking.

-

Reaction Quenching: Stop the reaction by adding an equal volume of 1% (v/v) TFA.

-

Drying: Dry the sample completely using a vacuum centrifuge.

-

Storage: The guanidinated peptides can be stored at -20°C until further use.

Protocol 2: N-Terminal Sulfonation with 4-Sulfophenyl Isothiocyanate (SPITC)

This protocol details the derivatization of the N-terminal α-amino group of peptides with SPITC. This introduces a fixed negative charge, simplifying the fragmentation pattern in MS/MS analysis.[2][3][7]

Materials:

-

Guanidinated peptide sample (from Protocol 1) or any peptide sample where lysine protection is not required.

-

4-sulfophenyl isothiocyanate (SPITC)

-

Derivatization buffer: 20 mM sodium bicarbonate, pH 9.5

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation: Prepare a fresh solution of 10 mg/mL SPITC in the derivatization buffer.

-

Sample Reconstitution: Dissolve the dried peptide sample in 10 µL of the derivatization buffer.

-

Derivatization Reaction: Add 10 µL of the SPITC solution to the peptide sample.

-

Incubation: Incubate the reaction mixture at 55°C for 1 hour.

-

Reaction Quenching: Acidify the reaction mixture with 1 µL of TFA to stop the reaction.

-

Sample Cleanup: It is crucial to remove excess reagents and salts before MS analysis. Use a C18 ZipTip or equivalent solid-phase extraction method.

-

Equilibrate the C18 tip with 100% ACN, followed by 50% ACN/0.1% TFA, and finally with 0.1% TFA in water.

-

Bind the acidified sample to the tip by pipetting up and down.

-

Wash the tip with 0.1% TFA in water to remove salts and excess reagent.

-

Elute the derivatized peptides with 50-70% ACN/0.1% TFA.

-

-

Drying and Storage: Dry the eluted sample in a vacuum centrifuge and store at -20°C until MS analysis.

Data Interpretation and Expected Results

The primary outcome of successful charge derivatization is a significant simplification of the MS/MS spectra.

Figure 2: Comparison of fragmentation patterns for underivatized and N-terminally sulfonated peptides.

Mass Shifts:

It is essential to account for the mass shifts introduced by the derivatization reagents when analyzing the mass spectra.

| Derivatization Reagent | Target Residue(s) | Mass Shift (Monoisotopic) | Notes |

| O-methylisourea | Lysine (ε-amino group) | +42.022 Da | Converts lysine to homoarginine.[3][4] |

| 4-sulfophenyl isothiocyanate (SPITC) | N-terminal α-amino group | +136.001 Da | Introduces a sulfonate group.[2][3] |

| Dimethyl Labeling (Light) | N-terminus, Lysine | +28.031 Da per amine | Reductive amination with formaldehyde and cyanoborohydride.[8][9] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no derivatization efficiency | Inactive reagents. | Prepare fresh reagent solutions. |

| Incorrect pH of the reaction buffer. | Verify the pH of the buffer before use. Guanidination requires alkaline pH (>10), while SPITC labeling is optimal around pH 9.5. | |

| Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate). | Use alternative buffers or perform a buffer exchange before derivatization.[10] | |

| Complex MS/MS spectra after derivatization | Incomplete guanidination of lysine residues. | Optimize the guanidination reaction conditions (e.g., incubation time, reagent concentration). |

| Partial derivatization. | Ensure complete reaction by optimizing incubation time and temperature. | |

| Poor signal intensity in MS | Sample loss during cleanup. | Optimize the sample cleanup procedure. Ensure proper equilibration and elution from the C18 tip. |

| Suppression of ionization by excess reagents. | Perform thorough sample cleanup to remove all traces of derivatization reagents and salts. |

Conclusion

Charge derivatization is a robust and effective strategy for simplifying peptide fragmentation spectra, thereby significantly enhancing the reliability of de novo sequencing. The protocols outlined in this guide for N-terminal sulfonation and lysine guanidination provide a solid foundation for researchers to implement these techniques in their workflows. By carefully controlling reaction conditions and performing thorough sample cleanup, scientists can overcome many of the challenges associated with complex MS/MS data and unlock a wealth of sequence information from unknown proteins.

References

-

Keough, T., Youngquist, R. S., & Lacey, M. P. (1999). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. Proceedings of the National Academy of Sciences, 96(13), 7131–7136. [Link]

-

Borchers, C. H., Thaler, C. D., & Tomer, K. B. (2000). A case study of de novo sequence analysis of N-sulfonated peptides by MALDI TOF/TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1076–1085. [Link]

-

Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved low-energy CID of singly charged peptide ions with a lysine or homoarginine C-terminus. Journal of the American Society for Mass Spectrometry, 11(5), 402–406. [Link]

-

Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for sensitive and accurate protein quantification by liquid chromatography-mass spectrometry. Analytical chemistry, 75(24), 6843–6852. [Link]

-

Wang, D., Hincapie, M., & Hancock, W. S. (2004). Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. Rapid communications in mass spectrometry, 18(1), 96–102. [Link]

-

Kang, S., Jung, H., Kim, J., & Lee, S. W. (2004). Isotope-coded N-terminal sulfonation of peptides allows quantitative proteomic analysis with increased de novo peptide sequencing capability. Rapid communications in mass spectrometry, 18(24), 3019–3027. [Link]

-

Lau, J. Y., & Lo, A. W. (2006). Peptide de novo sequencing with MALDI TOF/TOF: a simple approach using sulfonation chemistry. American laboratory, 38(18), 24–26. [Link]

-

Argentini, M., Grassi, S., Liberto, E., & Mauri, P. L. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteomics, 75(10), 2844–2853. [Link]

-

Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

-

Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Hoorelbeke, B., Demol, H., ... & Vandekerckhove, J. (2002). A case study of de novo sequence analysis of N-sulfonated peptides by MALDI TOF/TOF mass spectrometry. Proteomics, 2(8), 987-994. [Link]

- Johnson, R. S., & Biemann, K. (1989). The fragmentation of peptides containing basic amino acid residues in tandem mass spectrometry. International journal of mass spectrometry and ion processes, 86, 137-154.

- Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63.

-

Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255-274. [Link]

- Ji, J., Chakraborty, A., & Geng, M. (2005). Isotope-coded dimethylation of primary amines for quantitative proteomics. Analytical chemistry, 77(21), 6699-6707.

- Sherma, J. (2000). Derivatization.

-

Stefanowicz, P., Kijewska, M., Bąchor, R., & Szewczuk, Z. (2015). Derivatization of peptides for improved detection by mass spectrometry. RSC advances, 5(110), 90794-90809. [Link]

- Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert opinion on drug discovery, 2(1), 51-64.

-

Wang, Y., & Han, X. (2012). High-confidence de novo peptide sequencing using positive charge derivatization and tandem MS spectra merging. Journal of proteome research, 11(6), 3169-3177. [Link]

-

Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of tryptic peptides for simplified MALDI-TOF mass analysis. Analytical chemistry, 74(8), 1884-1890. [Link]

- Cociorva, D., Tabb, D. L., & Yates, J. R. (2007). The application of guanidination in proteomics. Current protocols in protein science, Chapter 16, Unit-16.12.

-

Chen, Y. H., Chen, Y. R., & Chen, S. H. (2011). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. In Protein N-terminal processing (pp. 131-142). Humana Press. [Link]

Sources

- 1. A case study of de novo sequence analysis of N-sulfonated peptides by MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methods for modifying protein isoelectric points using cationic tags

Application Notes & Protocols

Topic: Engineering Protein Isoelectric Points with Cationic Tags: A Guide to Design, Expression, and Verification

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoelectric point (pI) is a fundamental physicochemical property of a protein that dictates its net charge, solubility, and interaction profile at a given pH. Modifying a protein's pI is a powerful strategy in biopharmaceutical development and research to enhance solubility, optimize purification schemes, and modulate biological activity. This guide provides a comprehensive overview and detailed protocols for rationally altering a protein's pI by genetically fusing it with cationic peptide tags. We delve into the underlying principles, tag selection strategies, molecular cloning, protein purification via cation-exchange chromatography, and definitive pI verification using isoelectric focusing. By explaining the causality behind experimental choices and incorporating self-validating controls, this document serves as an expert-level resource for professionals seeking to engineer proteins with tailored electrostatic properties.

Introduction: The Significance of the Isoelectric Point

A protein's isoelectric point (pI) is the specific pH at which it carries no net electrical charge. At a pH below its pI, a protein has a net positive charge; above its pI, it has a net negative charge. This property is determined by the collective pKa values of its constituent acidic and basic amino acid residues. The pI profoundly influences a protein's behavior in solution:

-

Solubility: Protein solubility is typically at its minimum at the isoelectric point, as the absence of net electrostatic repulsion can lead to aggregation and precipitation. Shifting the pI away from the pH of a formulation buffer is a common strategy to enhance protein solubility.[1][2]

-

Purification: Ion-exchange chromatography, a cornerstone of protein purification, separates proteins based on their surface charge. Modifying the pI allows for predictable and robust purification strategies.

-

Biological Function: The surface charge of a protein can be critical for its interactions with other biomolecules, including other proteins, nucleic acids, and cell membranes.

Fusing a protein with a "cationic tag"—a short peptide sequence rich in basic amino acids like arginine or lysine—is a direct and effective method to increase its pI. This guide will walk you through the theory and practice of this powerful protein engineering technique.

Strategic Selection of Cationic Tags

The choice of a cationic tag depends on the desired magnitude of the pI shift and the intended downstream applications. The primary candidates are tags composed of arginine, lysine, and histidine, with arginine being particularly potent due to the high pKa of its guanidinium group (~12.5), which remains protonated and positively charged over a wide pH range.

| Tag Type | Primary Amino Acid(s) | Typical Length | Key Characteristics & Applications |

| Poly-Arginine (Arg-tag) | Arginine (R) | 5-9 residues | Provides a strong, localized positive charge, significantly increasing the pI. Primarily used to facilitate purification via cation-exchange chromatography (CIEX) and can enhance solubility.[2][3][4][5] |

| Poly-Histidine (His-tag) | Histidine (H) | 6-10 residues | Primarily an affinity tag for Immobilized Metal Affinity Chromatography (IMAC).[6] It provides a positive charge only at pH values below its pKa (~6.0), thus offering a modest and pH-dependent pI increase. Its effect on pI at neutral pH is minimal.[6][7] |

| "Supercharged" Mutants | Arginine (R), Lysine (K) | N/A (Multiple mutations) | An advanced technique involving mutating numerous solvent-exposed, non-critical residues to basic amino acids. This results in proteins with exceptionally high net positive charges (e.g., +36 GFP) and dramatically altered pI values.[8][9][10][11] These variants can exhibit unusual properties like enhanced cell penetration.[11][12] |

Experimental Workflow: From Gene to pI-Modified Protein

Modifying a protein's pI with a cationic tag is a multi-step process that begins with genetic design and culminates in biophysical verification.

Protocol 1: Design and Cloning of a C-terminal Poly-Arginine Tag

This protocol describes the addition of a nona-arginine (R9) tag to the C-terminus of a protein of interest (POI), along with a TEV protease cleavage site for optional tag removal.

Causality: Placing the tag at the C-terminus is often preferred as it is less likely to interfere with N-terminal signal peptides or post-translational modifications.[3][13] The TEV site provides a means to recover the native protein sequence if the tag interferes with function.[2]

Materials:

-

Plasmid DNA containing your gene of interest (GOI)

-

High-fidelity DNA polymerase

-

dNTPs

-

Appropriate expression vector (e.g., pET-28a)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli for cloning (e.g., DH5α)

-

DNA sequencing service

Procedure:

-

Primer Design:

-

Forward Primer: Design a primer that anneals to the start of your GOI and includes a 5' overhang compatible with the upstream cloning site of your vector (e.g., NdeI).

-

5'-CATATGCGT[First 18-21 bases of GOI]-3'

-

-

Reverse Primer: This is the critical primer. Design it to:

-

Anneal to the last 18-21 bases of your GOI (excluding the stop codon).

-

Add the sequence for the TEV protease cleavage site (GAAAACCTGTATTTTCAGGGC).

-

Add the codon sequence for nine arginines ((CGT)9).

-

Add a stop codon (TAA).

-

Add a 5' overhang compatible with the downstream cloning site (e.g., XhoI).

-

Final Primer Structure: 5'-CTCGAGTTACAGCAGACGCAGACGCAGACGCAGACGCAGACGCAGACGCAGACGCCCTGAAAATACAGGTTTTCC[Reverse complement of last 18-21 bases of GOI]-3'

-

-

-

PCR Amplification:

-

Set up a standard PCR reaction using your GOI plasmid as a template and the designed forward and reverse primers.

-

Use a high-fidelity polymerase to minimize errors.

-

Optimize annealing temperature based on the Tm of the primer's binding region.

-

Run the product on an agarose gel to confirm a single band of the expected size.

-

-

Cloning:

-

Digest both the purified PCR product and the expression vector with the chosen restriction enzymes (e.g., NdeI and XhoI).

-

Purify the digested DNA fragments.

-

Ligate the digested insert into the digested vector using T4 DNA ligase.

-

Transform the ligation mixture into competent cloning cells (e.g., E. coli DH5α).

-

Select for positive clones on appropriate antibiotic plates.

-

-

Verification (Self-Validating Control):

-

Isolate plasmid DNA from several colonies.

-

Perform a diagnostic restriction digest to confirm the presence of the insert.

-